molecular formula C23H24FN3O2 B2638504 3-(2,6-dimethylpiperidine-1-carbonyl)-1-(4-fluorobenzyl)-1,8-naphthyridin-2(1H)-one CAS No. 899951-69-0

3-(2,6-dimethylpiperidine-1-carbonyl)-1-(4-fluorobenzyl)-1,8-naphthyridin-2(1H)-one

Cat. No. B2638504
CAS RN: 899951-69-0
M. Wt: 393.462
InChI Key: UVCMSERAWWOWCF-UHFFFAOYSA-N
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Description

3-(2,6-dimethylpiperidine-1-carbonyl)-1-(4-fluorobenzyl)-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C23H24FN3O2 and its molecular weight is 393.462. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

The naphthyridine derivatives have been explored for their antibacterial properties. For instance, pyridonecarboxylic acids, closely related to the compound , have been synthesized and shown to possess significant antibacterial activity. These compounds have been investigated for their in vitro and in vivo efficacy against various bacterial strains, with some showing more activity than known antibiotics like enoxacin. This highlights their potential as candidates for further biological studies and development into antibacterial drugs (Egawa et al., 1984).

Structural and Chemical Characterization

The structural characterization of naphthyridine derivatives, such as the crystal structure of N-(7-{[2-(Dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide, has been reported. These studies provide insights into the chemical and physical properties of these compounds, which is crucial for understanding their biological activity and potential therapeutic applications. Such characterizations are fundamental steps in the drug development process, offering information on the stability, solubility, and reactivity of these compounds (Guillon et al., 2017).

Pharmaceutical Interests

Naphthyridine derivatives have attracted considerable attention for their potential pharmaceutical interests. These interests include their roles as protein kinase inhibitors, cardiotonic drugs, and neuroprotective agents. The broad spectrum of biological activities associated with these compounds underscores their significance in pharmaceutical research and their potential as therapeutic agents for various diseases (Aloïse et al., 2006).

Synthesis and Diversity

The diversity synthesis of pyrimido[4,5-b][1,6]naphthyridine and its derivatives under microwave irradiation represents a significant advance in the chemical synthesis of naphthyridine-based compounds. This method offers advantages in terms of synthetic route shortness, operational simplicity, and safety, making it suitable for fast synthesis required for biomedical screening. Such innovative synthesis techniques are crucial for expanding the chemical space of naphthyridine derivatives and exploring their biological activities (Han et al., 2009).

properties

IUPAC Name

3-(2,6-dimethylpiperidine-1-carbonyl)-1-[(4-fluorophenyl)methyl]-1,8-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c1-15-5-3-6-16(2)27(15)23(29)20-13-18-7-4-12-25-21(18)26(22(20)28)14-17-8-10-19(24)11-9-17/h4,7-13,15-16H,3,5-6,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCMSERAWWOWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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